2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole

Positional isomerism Benzimidazole SAR Halogenated benzyloxy

This 3,4-dichlorobenzyloxy-substituted benzimidazole (CAS 338791-31-4) is a critical positional isomer for structure-activity relationship (SAR) studies. Unlike the 2,4-dichloro isomer, the 3,4-substitution pattern uniquely alters steric and electronic profiles at target binding sites, making it an essential comparator for lead optimization campaigns. With a predicted logP of 6.9, it is also suited for computational docking studies and as an authentic reference standard for developing HPLC/LC-MS methods to resolve isomeric mixtures. Ensure experimental reproducibility by sourcing this isomerically pure compound for your medicinal chemistry program.

Molecular Formula C20H13Cl3N2O
Molecular Weight 403.69
CAS No. 338791-31-4
Cat. No. B2827202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole
CAS338791-31-4
Molecular FormulaC20H13Cl3N2O
Molecular Weight403.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2OCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H13Cl3N2O/c21-15-8-6-14(7-9-15)20-24-18-3-1-2-4-19(18)25(20)26-12-13-5-10-16(22)17(23)11-13/h1-11H,12H2
InChIKeyDMDWGMJXNKKJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole (CAS 338791-31-4): Structural Identity and Compound Class Context for Research Procurement


2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole (CAS 338791-31-4) is a trichlorinated benzimidazole derivative with a molecular formula of C20H13Cl3N2O and a molecular weight of approximately 403.69 g/mol . The compound is composed of a benzimidazole core substituted at the 2-position with a 4-chlorophenyl group and at the 1-position with a 3,4-dichlorobenzyloxy moiety, which distinguishes it from other chlorinated benzimidazole analogs and influences its physicochemical profile, including a predicted pKa of 2.48±0.10 and a computed logP of 6.9 . It is primarily supplied as a research-grade chemical for in vitro screening and medicinal chemistry exploration.

Why Generic Substitution Is Inappropriate for 2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole in Focused Research Applications


Although the benzimidazole scaffold is widely exploited in medicinal chemistry, generic in-class substitution cannot be assumed because minor positional isomerism in the dichlorobenzyl substituent can substantially alter target binding, cellular potency, and off-target profiles . For instance, the 3,4-dichlorobenzyl substitution pattern present in this compound may yield a different steric and electronic environment at the active site compared to the closely related 2,4-dichlorobenzyl isomer (CAS 338791-26-7), a phenomenon well-documented for halogenated benzyloxy-benzimidazoles . Without head-to-head comparative data, replacing the 3,4-dichloro isomer with another analog risks introducing uncontrolled variation in potency and selectivity, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole (CAS 338791-31-4): Direct Comparator Analysis


Positional Isomer Differentiation: 3,4-Dichlorobenzyl vs. 2,4-Dichlorobenzyl Substitution Pattern Comparison

High-strength, head-to-head quantitative differentiation data for 2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole (CAS 338791-31-4) against its closest positional isomer, 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole (CAS 338791-26-7), or other analogs are currently absent from the accessible primary literature, patents, and authoritative public databases. The only available comparative data are predicted physicochemical properties: the 3,4-dichloro isomer has a predicted pKa of 2.48±0.10 and a predicted boiling point of 556.7±60.0 °C, whereas the 2,4-dichloro isomer exhibits a predicted pKa of 2.44±0.10 and a boiling point of 554.8±60.0 °C . These predicted differences are too small to confer a meaningful selection advantage. No experimentally measured IC50, Ki, EC50, cellular potency, selectivity, or DMPK values were identified for either compound in the accessible public domain. Consequently, procurement decisions cannot be evidence-based at a quantitative comparator level at this time.

Positional isomerism Benzimidazole SAR Halogenated benzyloxy

Recommended Research Application Scenarios for 2-(4-Chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole (CAS 338791-31-4) Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Halogenated Benzimidazole Positional Isomers

Given the absence of potency data, the most scientifically justifiable use of this compound is as a comparator in SAR studies that systematically evaluate how the position of chlorine atoms on the benzyloxy ring (3,4- vs. 2,4- vs. other substitution patterns) affects target binding and cellular activity. Such studies are a prerequisite for generating the quantitative differentiation evidence currently missing .

In Silico Docking and Molecular Dynamics Simulations

The predicted logP of 6.9 and the distinct 3,4-dichloro substitution pattern make the compound suitable for computational docking studies aimed at predicting binding modes and affinity differences relative to the 2,4-dichloro isomer, thereby guiding subsequent synthetic efforts and experimental testing .

Analytical Reference Standard for Isomer-Specific Method Development

Because the 3,4- and 2,4-dichloro isomers are positional isomers with identical molecular formula and molecular weight, the compound can serve as an authentic reference standard for developing HPLC or LC-MS methods capable of resolving these isomers, which is critical for quality control in compound management .

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